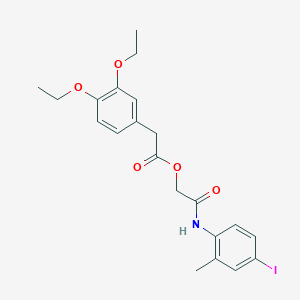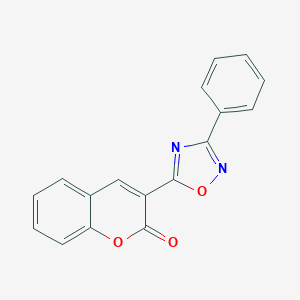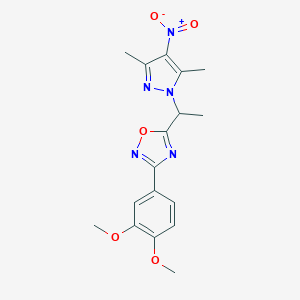
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can react with cellular components, leading to cell death. In the case of photodynamic therapy, the singlet oxygen generated by this compound can selectively kill cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate. One direction is to explore its potential applications in other fields, such as materials science and environmental science. Another direction is to develop more efficient methods for synthesizing this compound and to optimize its properties for specific applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the condensation reaction between 2-(4-Iodo-2-methylanilino)acetic acid and 3,4-diethoxybenzaldehyde in the presence of a suitable condensing agent. This reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate has been found to have potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the generation of singlet oxygen. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Eigenschaften
Molekularformel |
C21H24INO5 |
|---|---|
Molekulargewicht |
497.3 g/mol |
IUPAC-Name |
[2-(4-iodo-2-methylanilino)-2-oxoethyl] 2-(3,4-diethoxyphenyl)acetate |
InChI |
InChI=1S/C21H24INO5/c1-4-26-18-9-6-15(11-19(18)27-5-2)12-21(25)28-13-20(24)23-17-8-7-16(22)10-14(17)3/h6-11H,4-5,12-13H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
LFHSUZWYCIQECX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)

![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)

